molecular formula C11H9N3O4S B189336 3-(Benzenesulfonyl)-5-nitropyridin-2-amine CAS No. 88312-63-4

3-(Benzenesulfonyl)-5-nitropyridin-2-amine

Cat. No. B189336
CAS RN: 88312-63-4
M. Wt: 279.27 g/mol
InChI Key: JUJSAYXFIPIRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzenesulfonyl)-5-nitropyridin-2-amine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as BSNP and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of BSNP is not fully understood. However, it has been suggested that BSNP may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of specific genes. BSNP has also been found to interact with cellular membranes, which may contribute to its biological activity.

Biochemical And Physiological Effects

BSNP has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BSNP has also been found to induce apoptosis (programmed cell death) in cancer cells and to exhibit antimicrobial activity against a range of bacterial strains. Additionally, BSNP has been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

BSNP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various biological processes. However, BSNP also has some limitations. It is relatively unstable in solution and may degrade over time, which can make it difficult to work with. Additionally, BSNP has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on BSNP. One area of interest is the development of BSNP-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the investigation of BSNP as a potential anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand the potential toxicity and side effects of BSNP, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of BSNP involves the reaction of 3-amino-5-nitropyridine-2-sulfonic acid with benzene sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is purified through recrystallization to obtain BSNP in its pure form.

Scientific Research Applications

BSNP has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. BSNP has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

88312-63-4

Product Name

3-(Benzenesulfonyl)-5-nitropyridin-2-amine

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C11H9N3O4S/c12-11-10(6-8(7-13-11)14(15)16)19(17,18)9-4-2-1-3-5-9/h1-7H,(H2,12,13)

InChI Key

JUJSAYXFIPIRDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC(=C2)[N+](=O)[O-])N

solubility

3.8 [ug/mL]

Origin of Product

United States

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